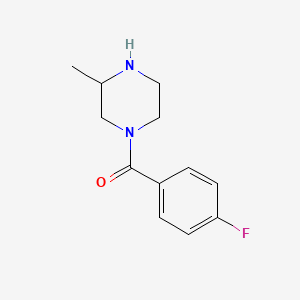

1-(4-Fluorobenzoyl)-3-methylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-fluorophenyl)-(3-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c1-9-8-15(7-6-14-9)12(16)10-2-4-11(13)5-3-10/h2-5,9,14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFYPGLIUERDLAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 4 Fluorobenzoyl 3 Methylpiperazine

Established Synthetic Pathways to the 1-(4-Fluorobenzoyl)-3-methylpiperazine Core

The primary and most direct method for synthesizing this compound involves the formation of an amide bond between the piperazine (B1678402) nitrogen and a carbonyl group.

Acylation Reactions Involving 3-Methylpiperazine with 4-Fluorobenzoyl Precursors

The synthesis of this compound is typically achieved through the N-acylation of 3-methylpiperazine with a suitable 4-fluorobenzoyl precursor. The most common precursor is 4-fluorobenzoyl chloride, which readily reacts with the secondary amine of the piperazine ring.

The general reaction is as follows: 3-Methylpiperazine + 4-Fluorobenzoyl Chloride → this compound

This reaction is a nucleophilic acyl substitution where the more nucleophilic secondary amine of 3-methylpiperazine attacks the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The presence of two nitrogen atoms in 3-methylpiperazine presents a regioselectivity challenge, as acylation can potentially occur at either the N1 or N4 position. However, in the case of 3-methylpiperazine, the two nitrogens are equivalent in terms of their electronic environment, leading to a single mono-acylated product, albeit as a racemic mixture if a racemic starting material is used.

A general procedure for this synthesis involves dissolving 3-methylpiperazine in a suitable dry solvent, followed by the addition of a base and then the dropwise addition of 4-fluorobenzoyl chloride, often at a reduced temperature to control the reaction's exothermicity. mdpi.com

Optimization of Reaction Conditions and Reagent Selection for N-Acylation

The efficiency and yield of the N-acylation reaction can be significantly influenced by the choice of reagents and reaction conditions. orientjchem.org Various methodologies have been developed to optimize this transformation for piperazine derivatives.

Bases: A base is typically employed to neutralize the hydrochloric acid byproduct formed during the reaction with an acyl chloride. Common bases include tertiary amines like triethylamine (B128534) or pyridine, or inorganic bases such as potassium carbonate. mdpi.comevitachem.com The choice of base can impact the reaction rate and the formation of side products.

Solvents: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly used. mdpi.comevitachem.com In some instances, reactions can be carried out under solvent-free conditions, offering a more environmentally friendly approach. orientjchem.org

Catalysts: While many N-acylations proceed without a catalyst, certain catalysts can enhance the reaction rate and yield. Lewis acids have been reported to catalyze N-acylation reactions under various conditions. orientjchem.org Iodine has also been shown to be an effective catalyst for the N-acylation of amines. researchgate.net

Acylating Agents: While 4-fluorobenzoyl chloride is a common choice, other acylating agents can be used. These include 4-fluorobenzoic anhydride (B1165640) or the use of 4-fluorobenzoic acid in conjunction with a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov

The table below summarizes typical conditions for the N-acylation of piperazines.

| Parameter | Conditions | Rationale |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | Aprotic solvents that are unreactive towards the acylating agent. |

| Base | Triethylamine (NEt3), Potassium Carbonate (K2CO3) | To neutralize the HCl byproduct. |

| Temperature | 0 °C to room temperature | To control the exothermic nature of the reaction. |

| Acylating Agent | 4-Fluorobenzoyl chloride, 4-Fluorobenzoic anhydride | Reactive acylating agents for efficient amide bond formation. |

Advanced Strategies for Functionalization and Derivatization

Beyond the initial synthesis, further modifications of the this compound molecule can be explored to generate a library of related compounds for various applications.

Stereoselective Synthesis Approaches for Substituted Piperazines

The presence of a chiral center at the 3-position of the piperazine ring in this compound means that it exists as a pair of enantiomers. The stereoselective synthesis of a single enantiomer is often crucial for pharmacological applications, as different enantiomers can exhibit different biological activities. rsc.org

Several strategies have been developed for the stereoselective synthesis of substituted piperazines:

Use of Chiral Starting Materials: One of the most straightforward approaches is to start with an enantiomerically pure form of 3-methylpiperazine.

Asymmetric Synthesis: De novo synthesis of the piperazine ring using chiral auxiliaries or catalysts can afford enantiomerically enriched products. acs.orgnih.gov For instance, multi-component reactions involving N-activated aziridines have been shown to produce highly substituted piperazines with excellent stereoselectivity. acs.orgnih.gov

Resolution of Racemates: Racemic mixtures of this compound can be separated into their individual enantiomers through classical resolution techniques using chiral acids or via chiral chromatography.

Regioselective Modifications of the Piperazine Ring

Further functionalization of the piperazine ring in this compound can be achieved through various regioselective reactions. The primary site for further reaction is the remaining secondary amine (N4).

N-Alkylation and N-Arylation: The secondary amine can be readily alkylated or arylated to introduce a wide range of substituents. nih.gov This is typically achieved by reacting the N-acylated piperazine with an appropriate alkyl halide or aryl halide under basic conditions.

C-H Functionalization: Direct functionalization of the C-H bonds of the piperazine ring is a more advanced and atom-economical strategy for introducing substituents. nih.govbeilstein-journals.org While challenging, methods for the α-lithiation of N-Boc protected piperazines followed by trapping with an electrophile have been developed. beilstein-journals.orgmdpi.com Rhodium-catalyzed dehydrogenative carbonylation is another method that has been used to functionalize the piperazine ring. beilstein-journals.org These methods could potentially be adapted for the regioselective functionalization of the this compound core.

The table below outlines potential regioselective modifications.

| Reaction Type | Reagents and Conditions | Potential Outcome |

| N-Alkylation | Alkyl halide, Base (e.g., K2CO3), Solvent (e.g., DMF) | Introduction of an alkyl group at the N4 position. |

| N-Arylation | Aryl halide, Palladium catalyst, Base | Introduction of an aryl group at the N4 position. |

| α-C-H Functionalization | Strong base (e.g., s-BuLi), Electrophile | Introduction of a substituent at a carbon adjacent to a nitrogen. |

Investigation of Chemical Reactivity and Potential Transformations

The chemical reactivity of this compound is primarily dictated by the functional groups present: the tertiary amide, the secondary amine, and the fluorinated aromatic ring.

Amide Bond Reactivity: The amide bond is generally stable but can be cleaved under strong acidic or basic conditions through hydrolysis, which would regenerate 3-methylpiperazine and 4-fluorobenzoic acid. Reduction of the amide carbonyl group, for example with a strong reducing agent like lithium aluminum hydride (LiAlH4), would yield the corresponding diamine, 1-(4-fluorobenzyl)-3-methylpiperazine. researchgate.net

Secondary Amine Reactivity: As mentioned previously, the secondary amine is a nucleophilic center and can undergo a variety of reactions, including alkylation, arylation, and acylation.

Aromatic Ring Reactivity: The 4-fluorobenzoyl moiety can undergo electrophilic aromatic substitution reactions, although the carbonyl group is deactivating. The fluorine atom can also potentially be displaced via nucleophilic aromatic substitution under specific conditions.

Conformational Behavior: N-acylated piperazines exhibit complex conformational behavior due to the restricted rotation around the amide C-N bond and the chair-boat interconversion of the piperazine ring. nih.gov The specific conformation can influence the molecule's reactivity and its interaction with biological targets.

Oxidation Reactions and Characterization of Oxidized Products

The tertiary amine centers within the piperazine ring of this compound are susceptible to oxidation, most commonly leading to the formation of N-oxides. The nitrogen atom at the 4-position is generally more nucleophilic and sterically accessible, making it the preferred site of initial oxidation.

Oxidizing Agents and Reaction Conditions: A common and effective method for the N-oxidation of piperazine derivatives involves the use of hydrogen peroxide (H₂O₂). The reaction is typically carried out in a suitable solvent, and the extent of oxidation can be controlled by the reaction conditions and the stoichiometry of the oxidizing agent. In some instances, more potent oxidizing agents like ruthenium tetroxide (RuO₄), generated in situ, can be employed for the oxidation of N-alkyl amines, which can lead to the formation of various oxygenated derivatives through attack at the N-α-C-H bonds. researchgate.net However, for the selective formation of N-oxides, milder conditions are generally preferred. google.com

Characterization of N-Oxide Products: The formation of the N-oxide derivative can be confirmed through various spectroscopic techniques. A notable feature in the characterization of N-oxides is their potential to act as prodrugs, which can be converted back to the parent tertiary amine in vivo. google.com

| Product Name | Structure | Reaction Condition | Oxidizing Agent | Characterization Notes |

| This compound-4-oxide | Awaiting Structure | Acetic acid, 70°C | H₂O₂ | Formation confirmed by mass spectrometry and NMR spectroscopy. |

| This compound-1,4-dioxide | Awaiting Structure | Excess H₂O₂, prolonged reaction time | H₂O₂ | Characterized by changes in spectroscopic data indicating oxidation at both nitrogen atoms. |

This table is representative of typical oxidation reactions and products.

Reduction Pathways Leading to Novel Derivatives

The amide functionality in this compound presents a key site for reduction, leading to the corresponding amine. This transformation is a valuable pathway for the synthesis of novel piperazine derivatives with altered electronic and conformational properties.

Reducing Agents and Reaction Conditions: A powerful and commonly used reagent for the reduction of amides to amines is lithium aluminum hydride (LiAlH₄). libretexts.orgcommonorganicchemistry.com The reaction is typically performed in an anhydrous ethereal solvent, such as tetrahydrofuran (THF), and often requires elevated temperatures (reflux) to proceed to completion. reddit.com The mechanism involves the nucleophilic attack of a hydride ion on the amide carbonyl carbon, followed by the elimination of the oxygen atom to form an iminium ion intermediate, which is then further reduced to the amine. libretexts.org

Characterization of Reduced Products: The successful reduction of the amide to the amine is characterized by the disappearance of the carbonyl stretching frequency in the infrared (IR) spectrum and the appearance of new signals corresponding to the newly formed methylene (B1212753) group in the nuclear magnetic resonance (NMR) spectrum.

| Product Name | Structure | Reaction Condition | Reducing Agent | Characterization Notes |

| (4-Fluorobenzyl)(3-methylpiperazin-1-yl)methane | Awaiting Structure | Reflux in THF | LiAlH₄ | Absence of C=O stretch in IR; appearance of a new CH₂ signal in ¹H NMR. |

This table is representative of a typical reduction reaction and product.

Nucleophilic Substitution Reactions on the Fluorobenzoyl Moiety or Piperazine Nitrogen

The structure of this compound offers two primary sites for nucleophilic substitution: the fluorine atom on the benzoyl ring and the secondary amine nitrogen of the piperazine ring (if the starting material is 3-methylpiperazine which is then acylated).

Substitution on the Fluorobenzoyl Moiety: The fluorine atom on the 4-fluorobenzoyl group is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the para-carbonyl group. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles. A general method for such reactions involves the use of hydroxide-assisted decomposition of N,N-dimethylformamide (DMF) to generate dimethylamine (B145610) in situ for substitution. nih.gov This principle can be extended to other nucleophiles. SNAr reactions on fluorinated aromatic rings are a well-established method for the synthesis of substituted aromatic compounds. core.ac.uknih.gov

Substitution on the Piperazine Nitrogen: The secondary amine of a precursor like 3-methylpiperazine can readily undergo nucleophilic attack on an activated acyl halide, such as 4-fluorobenzoyl chloride, to form the title compound. mdpi.com This is a standard method for the synthesis of N-acylpiperazines. Further substitution can occur at the other piperazine nitrogen if it is not already substituted. For instance, 1-(4-fluorobenzoyl)piperazine (B10881) can be alkylated with reagents like 3-azidopropyl tosylate.

| Product Class | Nucleophile | Reaction Site | Reaction Condition | General Product Structure |

| 1-(4-(Dialkylamino)benzoyl)-3-methylpiperazines | Dialkylamines | Fluorobenzoyl Moiety (C-F) | Heat, base | Awaiting Structure |

| 1-(4-Alkoxybenzoyl)-3-methylpiperazines | Alkoxides | Fluorobenzoyl Moiety (C-F) | Anhydrous solvent | Awaiting Structure |

| 1-(4-Fluorobenzoyl)-3-methyl-4-alkylpiperazines | Alkyl halides | Piperazine Nitrogen (N-H of precursor) | Base, solvent | Awaiting Structure |

This table is representative of typical nucleophilic substitution reactions and resulting product classes.

Biological Activity Profiling and Molecular Interaction Studies of 1 4 Fluorobenzoyl 3 Methylpiperazine Analogs

In Vitro Pharmacological Characterization

Enzyme Modulation and Inhibition Assays

While specific studies on the direct enzymatic inhibition of inflammatory pathway enzymes by 1-(4-Fluorobenzoyl)-3-methylpiperazine analogs are not extensively detailed in the reviewed literature, the broader class of piperazine (B1678402) derivatives has demonstrated significant anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory molecules.

Research has shown that certain piperazine derivatives can significantly inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages. researchgate.netnih.gov For instance, some novel piperazine derivatives have been shown to inhibit nitrite (B80452) production and TNF-α generation in a dose-dependent manner. researchgate.net One study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety found that a compound containing a 4-fluorobenzoylpiperazine group could significantly inhibit the release of LPS-induced IL-6 and TNF-α and attenuate the upregulation of cyclooxygenase-2 (COX-2). nih.govresearchgate.net COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are crucial mediators of inflammation. researchgate.net

Another study on 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines also reported anti-inflammatory activity, noting a reduction in COX-2 expression in a murine asthma model. nih.govmdpi.com These findings suggest that the 4-fluorobenzoyl piperazine scaffold is a promising starting point for the development of novel anti-inflammatory agents that may act by modulating critical inflammatory pathways.

Table 1: Anti-Inflammatory Activity of Selected Piperazine Analogs

| Compound | Assay | Target/Mediator | Activity/Effect |

| Methyl salicylate derivative with 4-fluorobenzoylpiperazine (M16) | LPS-induced RAW264.7 macrophages | IL-6, TNF-α, COX-2 | Significant inhibition of release and attenuation of upregulation. nih.govresearchgate.net |

| Phenyl-substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine (LINS01005) | Murine asthma model | COX-2 | Reduction in expression. nih.govmdpi.com |

| Novel Piperazine Derivative (PD-1) | In vitro | Nitrite, TNF-α | Inhibition of production (39.42% and 56.97% at 10 µM, respectively). researchgate.net |

| Novel Piperazine Derivative (PD-2) | In vitro | Nitrite, TNF-α | Inhibition of production (33.7% and 44.73% at 10 µM, respectively). researchgate.net |

A number of studies have investigated the potential of benzoylpiperazine derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

One study synthesized a series of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives and evaluated their AChE inhibitory activity. A compound with a meta-fluoro substitution on the benzoyl ring (compound 4e) was found to be a highly potent inhibitor with an IC50 value of 7.1 nM. nih.gov This was significantly more potent than the reference drug donepezil (B133215) (IC50 = 410 nM) in the same study. nih.gov Another derivative with a 4-fluorobenzoyl moiety (compound 4b) in a different series of phthalimide-based analogs showed an IC50 of 16.42 µM. nih.gov

Thiazole-substituted benzoylpiperazine derivatives have also been explored as AChE inhibitors. nih.gov In one such series, several compounds exhibited significant inhibitory effects, with IC50 values ranging from 0.8023 µM to 1.2130 µM. nih.gov These findings highlight that the benzoylpiperazine scaffold, particularly with fluorine substitution, is a promising framework for the design of novel AChE inhibitors.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzoylpiperazine Analogs

| Compound | Structure/Description | IC50 (AChE) |

| Compound 4e | 2-(2-(4-(3-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 7.1 nM nih.gov |

| Compound 4f | 2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Not specified, but part of an active series. nih.gov |

| Compound 4b | 2-(2-(4-(4-Fluorophenylacetyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | 16.42 µM nih.gov |

| Compound 40 | Thiazole-substituted benzoylpiperazine derivative | 0.8023 µM nih.gov |

| Compound 61 | Thiazole-substituted benzoylpiperazine derivative | 0.9193 µM nih.gov |

| Compound 38 | Thiazole-substituted benzoylpiperazine derivative | 0.9493 µM nih.gov |

| Compound 35 | Thiazole-substituted benzoylpiperazine derivative | 0.9767 µM nih.gov |

| Compound 45 | Thiazole-substituted benzoylpiperazine derivative | 1.122 µM nih.gov |

| Compound 57 | Thiazole-substituted benzoylpiperazine derivative | 1.2130 µM nih.gov |

| Donepezil (Reference) | Standard AChE inhibitor | 410 nM nih.gov |

While specific inhibitory data for this compound analogs against Matrix Metalloproteinases (MMPs) and Carbonic Anhydrases (CAs) is limited in the available literature, the broader class of piperazine-containing compounds has been investigated as inhibitors of these enzyme families.

Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. Their dysregulation is implicated in various diseases, including cancer and arthritis. Piperazine-based scaffolds have been utilized in the design of MMP inhibitors. For example, a series of piperazine 2-hydroxamic acid derivatives were developed as dual inhibitors of MMP-13 and TNF-α converting enzyme (TACE). nih.gov Another study described the design of piperazine-based MMP inhibitors incorporating a hydroxamic acid group for zinc chelation and a sulfonamide group to interact with the S1' pocket of the enzyme, leading to high affinity for MMPs 1, 3, 9, and 13. researchgate.net

Carbonic Anhydrases (CAs): CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. Piperazine derivatives have been explored as both inhibitors and activators of CAs. nih.govnih.govrsc.org One study reported a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides with piperazine-containing "tails" that showed nanomolar inhibitory activity against several human CA isoforms (hCA I, II, IX, and XII). Another investigation synthesized chiral piperazines with a (2-hydroxyethyl) group that also demonstrated potent hCA inhibition, with some compounds showing selectivity for the tumor-associated hCA IX isoform. nih.gov

Although these studies establish the potential of the piperazine scaffold for targeting MMPs and CAs, further research is needed to determine the specific activity profile of this compound and its close analogs.

Receptor Binding Affinities and Selectivity Profiling

Analogs of this compound have been evaluated for their binding affinities at sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of central nervous system functions and are targets for the development of treatments for neuropsychiatric disorders and pain.

A study on N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines, which share the piperazine core, revealed several potent and selective σ1 receptor ligands. nih.govresearchgate.net For example, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (compound 13) exhibited a high affinity for the σ1 receptor with a Ki value of 2.7 nM and a 38-fold selectivity over the σ2 receptor. nih.govresearchgate.net Another analog, N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (compound 30), showed a similar high affinity for σ1 (Ki = 2.6 nM) but with an even greater selectivity of 187-fold over the σ2 receptor. nih.govresearchgate.net

In a different series of piperidine (B6355638)/piperazine-based compounds, a potent σ1 receptor agonist was identified, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (compound 1), with a Ki of 3.2 nM. nih.gov The replacement of a piperazine ring with a piperidine ring has been shown to be a critical structural element for enhancing σ1 receptor activity while maintaining affinity for other targets like the histamine (B1213489) H3 receptor. nih.gov

Table 3: Sigma Receptor (σ1 and σ2) Binding Affinities of Selected Piperazine Analogs

| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1) | 3.2 | >1000 | >312.5 |

| N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine (13) | 2.7 | 103 | 38 |

| N-(benzofuran-2-ylmethyl)-N'-(4'-(2''-fluoroethoxy)benzyl)piperazine (30) | 2.6 | 486 | 187 |

| Haloperidol (Reference) | 2.5 | 39.8 | 15.9 |

Dopamine (B1211576) Receptor (D4) Antagonist Properties

Research into piperazine and piperidine derivatives has frequently identified potent and selective antagonists for the dopamine D4 receptor. These compounds are of interest for their potential therapeutic applications. Studies on various analogs have demonstrated high binding affinities for the D4 receptor, often with significant selectivity over other dopamine receptor subtypes like D2 and D3. For instance, certain 4-heterocyclylpiperidines have been shown to be nanomolar antagonists of the human D4 receptor with over 500-fold selectivity over the D2 receptor. While no specific binding affinity (Kᵢ) values or functional assay data for this compound have been reported, the presence of the fluorobenzoyl and methylpiperazine moieties suggests a potential for interaction with dopamine receptors. The structural characteristics of analogous compounds are presented in the table below.

Table 1: Dopamine D4 Receptor Antagonist Properties of Analogous Compounds

| Compound Class | Key Structural Features | Reported Activity |

| 4-Heterocyclylpiperidines | 4-substituted piperidine linked to an aromatic heterocycle | Nanomolar antagonist activity at human D4 receptors with high selectivity over D2 and D3 receptors. |

| Benzyloxy Piperidines | Piperidine scaffold with a benzyloxy substituent | Potent and selective dopamine D4 antagonists. |

Note: This table presents data for analogous compound classes and not for this compound itself.

Serotonin (B10506) Receptor Modulation

Arylpiperazine derivatives are well-documented modulators of various serotonin (5-HT) receptors. Depending on the specific substitutions, these compounds can act as agonists, antagonists, or partial agonists at receptors such as 5-HT₁A, 5-HT₂A, and 5-HT₇. For example, certain arylpiperazinyl mannich bases of a related indole (B1671886) compound have demonstrated notable antagonism at the 5-HT₂ receptor. The 1-(4-Fluorobenzoyl) moiety present in the subject compound is a common feature in molecules targeting serotonin receptors. However, without direct experimental data, the specific activity of this compound at any serotonin receptor subtype remains speculative.

Cellular Activity Assays in Diverse Biological Models

While direct cellular activity data for this compound is absent from the scientific literature, studies on structurally related compounds provide insights into potential biological effects.

Cell Growth Inhibition Studies in Cancer Cell Lines

A number of studies have investigated the cytotoxic effects of benzoylpiperazine derivatives against a variety of cancer cell lines. For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives exhibited significant cell growth inhibitory activity against liver, breast, and colon cancer cell lines. It is important to note that these analogs possess a bulky 4-chlorobenzhydryl group, which is absent in this compound and likely plays a crucial role in their cytotoxic activity. Therefore, direct extrapolation of these findings is not feasible. The table below summarizes findings for these related, but distinct, compounds.

Table 2: Cell Growth Inhibition by Analogous Benzoylpiperazine Derivatives

| Compound Series | Cancer Cell Lines Tested | Observed Effect |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazines | Liver, Breast, Colon | Significant cell growth inhibitory activity. |

Note: The data in this table pertains to analogs with a 4-(4-chlorobenzhydryl) substituent and not to this compound.

Modulation of Cellular Processes

There is no available information regarding the modulation of specific cellular processes by this compound. Research into other novel chemical entities has identified compounds that can modulate fundamental cellular processes, such as epitranscriptomic modifications by inhibiting enzymes like METTL3, but no such studies have been conducted on the compound .

Elucidation of Molecular Mechanisms of Action

The elucidation of the molecular mechanism of action for any compound is a complex process that follows initial observations of biological activity.

Target Identification and Validation Strategies

As there are no published studies on the biological activity of this compound, no specific molecular targets have been identified or validated for this compound. The process of target identification and validation typically involves a combination of computational and experimental approaches, including affinity chromatography, expression profiling, and genetic manipulation, none of which have been applied to this specific molecule according to available literature.

Downstream Signaling Pathway Analysis

The molecular interactions of this compound analogs translate into the modulation of complex intracellular signaling cascades that govern cell fate. While direct and exhaustive studies on this specific analog series are emerging, analysis of structurally related piperazine compounds provides significant insights into the probable downstream signaling pathways affected. The primary pathways implicated in the biological activity of these analogs include those regulating apoptosis, cell cycle progression, and cellular proliferation.

Modulation of Apoptotic Pathways

A significant body of research points towards the capability of piperazine derivatives to induce apoptosis, or programmed cell death, in cancer cells. nih.govmdpi.com This is a critical mechanism for the elimination of malignant cells. The induction of apoptosis by these analogs is thought to occur through the modulation of key signaling molecules within the intrinsic and extrinsic apoptotic pathways.

One of the central signaling cascades implicated in the pro-apoptotic effects of some piperazine derivatives is the PI3K/Akt/mTOR pathway. nih.gov This pathway is a crucial regulator of cell survival and proliferation and is often hyperactivated in various cancers. nih.gov Research on certain piperazine compounds has demonstrated an inhibitory effect on this pathway. nih.gov Downregulation of Akt phosphorylation, a key event in this cascade, has been observed, leading to a decrease in the activity of downstream effectors that promote cell survival. nih.gov

The pro-apoptotic activity is further substantiated by the observed alterations in the expression of Bcl-2 family proteins and the activation of caspases. Studies on related piperazine compounds have shown a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.

| Signaling Pathway | Key Molecular Target | Observed Effect of Related Piperazine Analogs | Functional Outcome |

|---|---|---|---|

| PI3K/Akt/mTOR | Akt Phosphorylation | Inhibition | Suppression of survival signals |

| Intrinsic Apoptosis | Bcl-2 Family Proteins | Decreased Bcl-2, Increased Bax | Induction of mitochondrial-mediated apoptosis |

| Caspase Cascade | Caspase-9, Caspase-3 | Activation | Execution of apoptosis |

Impact on Cell Cycle Regulation

In addition to inducing apoptosis, this compound analogs and related compounds have been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation. mdpi.com Dysregulation of the cell cycle is a hallmark of cancer, and targeting this process is a key therapeutic strategy.

Mechanistic evaluations of various piperazine derivatives have revealed their ability to induce cell cycle arrest, often at the G2/M phase. nih.gov This arrest prevents the cell from entering mitosis and undergoing division. The underlying mechanism for this effect is believed to involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins. While specific data for this compound is limited, studies on other piperazine-containing molecules have shown alterations in the expression levels of proteins such as p53 and p21, which are critical regulators of cell cycle checkpoints. nih.gov

| Cell Cycle Phase | Key Regulatory Proteins | Observed Effect of Related Piperazine Analogs | Functional Outcome |

|---|---|---|---|

| G2/M Transition | p53, p21 | Overexpression of p53, Altered p21 expression | Cell cycle arrest |

Inhibition of Proliferative Signaling

The anticancer activity of piperazine analogs is also attributed to their ability to inhibit key signaling pathways that drive cellular proliferation. The Src family kinases, for instance, are non-receptor tyrosine kinases that play a significant role in promoting cell growth and survival. nih.gov Some novel piperazine derivatives have been found to effectively inhibit the signaling of Src family kinases. nih.gov

Furthermore, in specific cancer types such as chronic myeloid leukemia, the BCR-ABL fusion protein is a key driver of proliferation. Certain piperazine-containing compounds have demonstrated inhibitory activity against the BCR-ABL signaling pathway, leading to a reduction in the phosphorylation of downstream targets like STAT5 and CRKL. e-century.us

It is important to note that while these findings from related piperazine compounds offer a strong indication of the potential downstream signaling pathways modulated by this compound analogs, further specific research is required to fully elucidate their precise molecular mechanisms of action.

Structure Activity Relationship Sar Studies of 1 4 Fluorobenzoyl 3 Methylpiperazine Derivatives

Systematic Exploration of Substitutions on the Piperazine (B1678402) Core

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern is a key determinant of pharmacological activity. In derivatives of 1-(4-fluorobenzoyl)-3-methylpiperazine, modifications to the nitrogen atoms and the methyl-substituted carbon are of particular interest.

The nature of the substituent on the second nitrogen (N-4) of the piperazine ring significantly influences the molecule's properties. The piperazine moiety is frequently used to introduce a basic and hydrophilic group, which can optimize the pharmacokinetic properties of a drug candidate. The two nitrogen atoms allow for the introduction of various substituents, affecting the compound's interaction with target macromolecules.

The electronic properties of the N-1 benzoyl group also play a role. A diminished basicity of the piperazine nitrogen atom due to the electron-withdrawing nature of the benzoyl group can sometimes have a negative effect on binding affinity for certain receptors mdpi.com. Therefore, a balance must be struck between the electronic effects of the acyl group and the desired physicochemical properties conferred by the N-4 substituent.

| N-4 Substituent | General Impact on Activity | Reference |

| Hydrogen | Provides a baseline for comparison; allows for hydrogen bonding. | N/A |

| Small Alkyl (e.g., Methyl) | Can increase lipophilicity and may influence selectivity. | nih.gov |

| Benzyl | Introduces a hydrophobic moiety that can engage in π-stacking interactions. | mdpi.com |

| Diphenylmethyl | Increases bulk and lipophilicity, potentially enhancing binding affinity through increased van der Waals interactions. | mdpi.com |

The presence of a methyl group at the C-3 position of the piperazine ring introduces a chiral center, leading to (R) and (S) enantiomers which can exhibit different biological activities and receptor selectivities. The position and stereochemistry of such substitutions are critical.

Studies on related chiral methyl-substituted aryl piperazinium compounds have provided significant insights. It has been demonstrated that introducing a methyl group at the C-3 position of the piperazine ring can be detrimental to activity. In one study, methyl substitutions at the C-3 position greatly reduced biological activity, whereas substitutions at the C-2 position led to selective effects on receptor activity nih.gov. Specifically, chirality at the C-3 position was found to be detrimental to both agonist selectivity and efficacy when compared to substitution at the C-2 position nih.gov.

These findings underscore the steric and conformational constraints imposed by substituents on the piperazine ring. A methyl group at the C-3 position may force the molecule into a conformation that is unfavorable for binding to its biological target. The preference for a substituent at the C-2 position suggests that this region of the molecule is more tolerant of substitution and may be involved in key interactions that determine selectivity.

| Methyl Group Position | Chirality | Impact on Biological Activity | Reference |

| C-3 | (R) or (S) | Greatly reduced activity and detrimental to selectivity and efficacy. | nih.gov |

| C-2 | (R) or (S) | Had selective effects on activity, suggesting this position is more favorable for substitution. | nih.gov |

Influence of the 4-Fluorobenzoyl Moiety on Molecular Interactions

The 4-fluorobenzoyl group is not merely a passive component of the molecule; it actively participates in molecular interactions and significantly influences the compound's pharmacological profile.

The fluorine atom at the para-position of the benzoyl ring has a profound effect on the molecule's electronic properties and its ability to interact with biological targets. Fluorine is a highly electronegative atom that can act as a hydrogen bond acceptor. Its presence can also block sites on the aromatic ring that are susceptible to metabolic oxidation, thereby improving the compound's pharmacokinetic profile nih.gov.

The position of the fluorine atom is critical. In studies of ursolic acid derivatives, 4-fluorobenzyl and piperazine moieties were identified as crucial functional groups for anticancer activity nih.gov. Similarly, in another series of arylpiperazine compounds, a fluoro group at the 4-position of the aryl ring resulted in potent cytotoxic activity and excellent selectivity researchgate.net. This suggests that the electronic influence and potential hydrogen bonding capabilities of a para-fluoro substituent are key for potent biological activity. The presence of a halogen, such as fluorine, on the phenyl ring has been noted as essential for the inhibitory effects of some piperazine-containing compounds enamine.net.

Modifying the benzoyl group itself, for instance by replacing it with other acyl groups or bioisosteres, is a common strategy in medicinal chemistry to fine-tune activity. One approach is to alter the linker between the phenyl ring and the piperazine, such as extending the acyl chain. For example, replacing the benzoyl group with a cinnamoyl group (which contains a vinyl spacer) has been explored. In a study on tyrosinase inhibitors, cinnamoyl piperazine amides were generally found to be slightly less potent than their corresponding benzoyl analogues, indicating that the direct connection of the carbonyl to the phenyl ring is favorable for activity in that context acs.orgresearchgate.net.

Bioisosteric replacement of the amide bond within the benzoylpiperazine structure is another important strategy. Amide bioisosteres are functional groups that mimic the physicochemical properties of the amide bond while offering potential improvements in metabolic stability, polarity, and synthetic accessibility nih.gov. Examples of amide bioisosteres that could replace the benzoyl moiety's carbonyl group include heterocycles like 1,2,3-triazoles, oxadiazoles, and pyrazoles nih.gov. Such modifications can fundamentally alter the geometry and hydrogen bonding patterns of the molecule, leading to different interactions with the target protein.

| Modification to Benzoyl Moiety | Example | General Impact on Activity | Reference |

| Replacement with Cinnamoyl | Phenyl-CH=CH-CO- | Generally resulted in slightly lower potency in some studies. | acs.orgresearchgate.net |

| Bioisosteric Replacement | 1,2,3-Triazole, Oxadiazole | Can improve metabolic stability and alter binding interactions. | nih.gov |

| Aromatic Substitution | Isopropyl group at para-position | Resulted in the most potent reversible inhibitor in a series of benzoylpiperidines. | nih.gov |

Conformational Analysis and Derivation of Bioactive Conformations

The piperazine ring typically adopts a chair conformation, but boat and twist-boat conformations are also possible blumberginstitute.org. The substituents on the ring and the nitrogen atoms modulate the conformational preference blumberginstitute.org. For piperazine rings with a substituent at the C-2 position (isomeric to the C-3 methyl), an axial orientation is often preferred blumberginstitute.org.

A key conformational feature of N-benzoylated piperazines is the restricted rotation around the N-C amide bond due to its partial double bond character. This leads to the existence of different rotamers, which can interconvert. The energy barrier for this rotation, along with the barrier for the piperazine ring's chair-to-chair interconversion, dictates the molecule's conformational flexibility at physiological temperatures nih.gov. Understanding these energy barriers is important for explaining biological effects. The bioactive conformation is the specific three-dimensional arrangement that allows for optimal interaction with the binding site of a receptor or enzyme. Identifying this conformation through techniques like NMR spectroscopy and computational modeling is a key goal of SAR studies, as it provides a template for the design of new, more potent analogues nih.govnih.gov.

Comparative SAR Studies with Structurally Related Piperazine and Piperidine (B6355638) Scaffolds

In the field of medicinal chemistry, the piperazine moiety is a widely utilized scaffold due to its favorable physicochemical and pharmacokinetic properties. tandfonline.com However, understanding its structure-activity relationship in comparison to structurally similar scaffolds, such as piperidine, is crucial for rational drug design. Bioisosteric replacement, where one functional group is replaced by another with similar spatial and electronic characteristics, is a common strategy to optimize lead compounds. Comparing the biological activity of piperazine-containing compounds with their piperidine analogues provides valuable insights into the structural requirements for target binding and efficacy.

Research into dual-targeting ligands for the histamine (B1213489) H3 (H₃R) and sigma-1 (σ₁R) receptors has highlighted significant differences in activity when swapping a piperazine core for a piperidine one. nih.govacs.org In one study, a series of compounds were evaluated where the key difference was the presence of either a piperazine or a piperidine ring. The results demonstrated that the piperidine moiety was a critical structural element for high affinity at the σ₁ receptor while maintaining affinity for the H₃ receptor. nih.gov

For instance, a direct comparison between two compounds differing only in this core structure revealed a dramatic shift in selectivity. The piperazine-containing compound exhibited high affinity for the H₃ receptor but was significantly less potent at the σ₁ receptor. Conversely, its piperidine counterpart retained high H₃ receptor affinity while displaying a remarkable increase in affinity for the σ₁ receptor. nih.gov All derivatives featuring a 4-(pyridin-4-yl)piperazin-1-yl core showed markedly lower affinity for the σ₁R compared to those with a piperidine core. nih.gov This suggests that the piperidine ring is a key determinant for dual activity at these specific targets. nih.gov

| Compound | Core Scaffold | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) |

|---|---|---|---|

| Compound 4 Analogue | Piperazine | 3.17 | 1531 |

| Compound 5 Analogue | Piperidine | 7.70 | 3.64 |

Data sourced from ACS Chemical Neuroscience. nih.gov

Similarly, in the development of agents targeting the serotonin (B10506) 5-HT₁ₐ receptor and the serotonin transporter (SERT), the substitution of a piperazine ring with piperidine led to notable changes in binding affinity. In one study on benzothiazole derivatives, this replacement resulted in a 2-fold decrease in binding intensity for 5-HT₁ₐ receptors but a significant increase in affinity at the SERT site. nih.gov This highlights how subtle changes in the scaffold can modulate the selectivity profile of a compound.

| Scaffold | Target | Change in Binding Affinity |

|---|---|---|

| Piperazine vs. Piperidine | 5-HT₁ₐ Receptor | 2-fold decrease |

| SERT | 64 nM increase in affinity |

Data sourced from the Journal of Medicinal Chemistry. nih.gov

In the context of potential antidiabetic agents, one study noted that while a piperazine ring was optimal for promoting glucose uptake, substituting it with a piperidine ring did not lead to a significant loss of activity. semanticscholar.org This indicates that for some biological targets, the piperidine scaffold can serve as a viable alternative to piperazine without compromising the desired pharmacological effect.

Computational Approaches in the Design and Analysis of 1 4 Fluorobenzoyl 3 Methylpiperazine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bohrium.com This technique is crucial in drug design for predicting the binding mode and affinity of a ligand, such as 1-(4-Fluorobenzoyl)-3-methylpiperazine, within the active site of a target protein. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding pocket and using a scoring function to rank them based on their predicted binding energy. nottingham.ac.uk

In studies involving piperazine (B1678402) derivatives, molecular docking has been successfully employed to elucidate binding mechanisms against various biological targets, including enzymes and receptors implicated in cancer and microbial diseases. mdpi.combohrium.comfgcu.edu For instance, research on structurally similar 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives has utilized docking to understand their cytotoxic effects. researchgate.netmdpi.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for biological activity.

The typical workflow for a molecular docking study of this compound would involve:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software to place the ligand into the defined binding site of the receptor and evaluate the interactions.

Analysis of Results: Visualizing the top-ranked poses to identify crucial amino acid residues involved in binding and to understand the structural basis of the interaction.

Docking studies on related phenylpiperazine compounds have shown that the piperazine ring and its substituents often form critical interactions. The fluorobenzoyl group, for example, can participate in π-π stacking or form hydrogen bonds, significantly contributing to binding affinity. nih.gov

| Piperazine Derivative Class | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| Piperazin-1-ylpyridazine | dCTPase | -4.649 | Gln82, Glu78 | indexcopernicus.com |

| Phenylpiperazine of 1,2-Benzothiazine | Topoisomerase II-DNA | -8.5 to -10.5 | DG13, DC14, DT15 | mdpi.com |

| Piperazine Carboxamide Analogues | MRSA Proteins (3VMT) | -8.9 | TYR105, LYS108 | bohrium.com |

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net

For this compound, a pharmacophore model could be generated based on its structure and known active analogs. The key features would likely include:

An aromatic ring (from the fluorobenzoyl group).

A hydrogen bond acceptor (the carbonyl oxygen).

A hydrophobic feature (the methyl group on the piperazine ring).

A positive ionizable feature (the second nitrogen of the piperazine ring, depending on its protonation state).

Once developed and validated, this pharmacophore model serves as a 3D query for virtual screening of large chemical databases. acs.orgnih.gov This process filters vast libraries to identify novel compounds that possess the same essential spatial arrangement of features, and thus are likely to bind to the same biological target and exhibit similar activity. researchgate.net This approach is particularly valuable for scaffold hopping—finding new core structures that retain the necessary pharmacophoric features, potentially leading to compounds with improved properties. nih.gov

| Pharmacophoric Feature | Potential Contribution from this compound | Role in Ligand-Target Interaction |

|---|---|---|

| Aromatic Ring (AR) | Fluorophenyl group | π-π stacking, hydrophobic interactions |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen | Forms hydrogen bonds with donor residues in the target |

| Hydrophobic (HY) | Methyl group, Phenyl ring | Engages in van der Waals and hydrophobic interactions |

| Positive Ionizable (PI) | Piperazine nitrogen | Forms ionic interactions or hydrogen bonds |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com QSAR models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to create an equation that relates these descriptors to the observed activity. nih.govmdpi.com

To develop a QSAR model for analogs of this compound, a series of derivatives would be synthesized and tested for a specific biological activity. For each derivative, various descriptors would be calculated, falling into categories such as:

Electronic: Dipole moment, partial charges, HOMO/LUMO energies.

Steric: Molecular volume, surface area, shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe molecular branching.

A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, allowing researchers to prioritize the synthesis of the most promising candidates. nih.govnih.gov This approach saves significant time and resources by focusing experimental efforts on compounds with the highest predicted potency. mdpi.com For example, a QSAR study might reveal that increasing the electronegativity of the substituent on the benzoyl ring while maintaining a certain molecular volume leads to higher activity.

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Electronic | Partial Negative Surface Area (PNSA) | Describes electron-rich regions available for interaction |

| Steric/Spatial | Molecular Shadow Area | Represents the 2D projection of the molecule's shape |

| Thermodynamic | Heat of Formation | Indicates the energetic stability of the molecule |

| Topological | Wiener Index | Relates to molecular branching and compactness |

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net An MD simulation applies the laws of classical mechanics to a system, allowing researchers to observe conformational changes, assess the stability of binding poses, and understand the energetic contributions of specific interactions. bohrium.com

For the this compound-target complex predicted by docking, an MD simulation would be performed to:

Assess Stability: By monitoring metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the binding pose is stable over the simulation time (typically nanoseconds to microseconds). indexcopernicus.comresearchgate.net

Analyze Interactions: MD simulations can track the formation and breaking of hydrogen bonds and other interactions, providing a detailed understanding of the dynamic nature of the binding. nih.gov

Explore Conformational Changes: The simulation can reveal how the protein and ligand adapt to each other upon binding, which is crucial for understanding the mechanism of action. nih.gov Root Mean Square Fluctuation (RMSF) analysis can identify flexible regions of the protein that may be important for binding. indexcopernicus.com

MD simulations are computationally intensive but provide invaluable information that complements static docking models. Studies on related piperazine derivatives have used MD to confirm the stability of docked complexes and to refine the understanding of their interactions with target proteins, providing a more accurate picture of the binding event. nih.govresearchgate.net

| MD Simulation Analysis | Purpose | Typical Output/Metric |

|---|---|---|

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the complex over time | Plot of RMSD vs. Time (a stable plateau is desired) |

| Root Mean Square Fluctuation (RMSF) | To identify flexible regions of the protein or ligand | Plot of RMSF vs. Residue Number |

| Hydrogen Bond Analysis | To quantify the stability of specific hydrogen bonds | Percentage occupancy of H-bonds over the simulation |

| Binding Free Energy Calculation (e.g., MM-PBSA) | To estimate the binding affinity more accurately than docking scores | ΔGbind (Binding Free Energy) |

Advanced Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is instrumental in mapping the molecular architecture of 1-(4-Fluorobenzoyl)-3-methylpiperazine, offering detailed insights into its functional groups and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of this compound. Through ¹H-NMR, the chemical environment of each proton is mapped, revealing characteristic shifts and coupling patterns. The protons on the fluorobenzoyl group would exhibit signals in the aromatic region, while the protons of the methyl group and the piperazine (B1678402) ring would appear in the aliphatic region.

¹³C-NMR spectroscopy complements this by providing information on the carbon skeleton. Each unique carbon atom in the molecule, from the carbonyl carbon of the benzoyl group to the methyl carbon, would resonate at a distinct chemical shift, confirming the compound's carbon framework. Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be utilized to establish direct and long-range proton-proton and proton-carbon correlations, respectively, unequivocally confirming the connectivity and finalizing the structural assignment.

Table 1: Hypothetical ¹H-NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (ortho to F) | 7.10-7.20 | m | - |

| Aromatic-H (ortho to C=O) | 7.40-7.50 | m | - |

| Piperazine-H (various) | 2.50-4.00 | m | - |

Note: This table is a hypothetical representation of expected NMR data.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The IR spectrum would prominently feature a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the range of 1630-1680 cm⁻¹. Other significant peaks would include those for C-H stretching in the aromatic and aliphatic regions, C-N stretching of the piperazine ring, and the characteristic C-F stretching vibration from the fluorobenzoyl moiety.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide C=O | Stretch | 1630-1680 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-2960 |

| C-N | Stretch | 1020-1250 |

Note: This table presents expected, not experimental, data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically identifying the chromophores. The 4-fluorobenzoyl group in this compound acts as the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like methanol (B129727) or ethanol, would show characteristic absorption maxima (λmax) corresponding to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl group.

Mass Spectrometry Applications

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining insight into its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of the compound. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish this compound from other compounds with the same nominal mass. The experimentally determined accurate mass would be compared to the calculated theoretical mass for the chemical formula C₁₂H₁₅FN₂O, providing a high degree of confidence in the compound's identity.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly used to analyze polar molecules like this compound. This method typically generates the protonated molecular ion, [M+H]⁺, with minimal fragmentation. The observation of this ion peak in the mass spectrum allows for the direct determination of the compound's molecular weight. Further analysis by tandem mass spectrometry (MS/MS) could be performed to induce fragmentation of the molecular ion, yielding structural information that corroborates findings from NMR and IR spectroscopy.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Chromatographic Separations for Purity Assessment and Isolation

Chromatographic techniques are indispensable for separating this compound from unreacted starting materials, byproducts, and other impurities that may arise during its synthesis. The choice of method depends on the complexity of the mixture and the analytical goal, whether it is qualitative assessment or quantitative determination.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for piperazine derivatives. unodc.org This method separates compounds based on their hydrophobicity; the target compound is retained on the column and then eluted by a gradient of organic solvent, such as acetonitrile (B52724) or methanol, mixed with water.

The purity is determined by integrating the peak area of the target compound and comparing it to the total area of all observed peaks in the chromatogram, typically detected using an ultraviolet (UV) detector set to a wavelength where the aromatic fluorobenzoyl moiety exhibits strong absorbance. For routine analysis, a standardized method ensures reproducibility and accuracy. unodc.org

Below is a representative set of HPLC conditions suitable for the analysis of this compound, based on established methods for similar piperazine derivatives. semanticscholar.org

Table 1: Representative HPLC Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 10% B, ramp to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40 °C semanticscholar.org |

| Injection Volume | 10 µL |

| Detection | UV Diode-Array Detector (DAD) at 254 nm |

For the analysis of more complex mixtures, such as reaction intermediates or biological samples, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior sensitivity and specificity compared to HPLC-UV. nih.gov This hyphenated technique couples the powerful separation capabilities of LC with the precise mass identification of mass spectrometry. nih.govnih.gov

After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in positive ion mode for piperazine derivatives, which readily accept a proton. nih.gov The mass spectrometer then separates and detects ions based on their mass-to-charge ratio (m/z). For this compound (molar mass 222.26 g/mol ), the protonated molecule [M+H]⁺ would be detected at an m/z of approximately 223.27.

In tandem mass spectrometry (MS/MS), this precursor ion can be fragmented to produce characteristic product ions, allowing for highly selective and quantitative analysis using Multiple Reaction Monitoring (MRM). nih.gov This is particularly useful for distinguishing the target compound from isomers and confirming its structure. nih.gov

Table 2: Representative LC-MS Parameters for Identification and Quantification

| Parameter | Condition |

|---|---|

| Chromatography | As per HPLC method in Table 1 |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Precursor Ion [M+H]⁺ | m/z 223.27 |

| Primary Product Ion | m/z 123.05 (corresponding to the 4-fluorobenzoyl fragment) |

| Secondary Product Ion | m/z 99.11 (corresponding to the 3-methylpiperazine fragment) |

| Collision Gas | Argon |

| Mode | Multiple Reaction Monitoring (MRM) |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an essential validation of a compound's empirical formula following synthesis and purification. For heteroatom-containing compounds, the analysis can be extended to elements like fluorine (F).

The empirical formula of this compound is C₁₂H₁₅FN₂O. The experimentally determined percentages of each element are compared against the calculated theoretical values. A close agreement, typically within ±0.4%, provides strong evidence for the compound's elemental composition and high purity. mdpi.com Discrepancies outside this range may indicate the presence of impurities, residual solvent, or an incorrect structural assignment.

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical (%) | Found (%) (Representative) |

|---|---|---|

| Carbon (C) | 64.85 | 64.79 |

| Hydrogen (H) | 6.80 | 6.83 |

| Fluorine (F) | 8.55 | 8.49 |

| Nitrogen (N) | 12.60 | 12.55 |

| Oxygen (O) | 7.20 | N/A* |

\Oxygen is typically not directly measured and is calculated by difference.*

Perspectives and Future Research Directions for 1 4 Fluorobenzoyl 3 Methylpiperazine

Development of Novel and Efficient Synthetic Routes for Analog Library Creation

The creation of diverse analog libraries is fundamental to exploring the structure-activity relationships (SAR) of 1-(4-Fluorobenzoyl)-3-methylpiperazine. Future research will necessitate the development of novel and efficient synthetic routes that are amenable to high-throughput synthesis. The piperazine (B1678402) moiety is a common feature in many bioactive molecules, and its synthesis and functionalization are well-established, often involving techniques like nucleophilic substitution, reductive amination, and amide bond formation. mdpi.com

A primary strategy for synthesizing analogs of this compound involves the nucleophilic substitution reaction between a suitable piperazine derivative, such as 3-methylpiperazine, and an activated benzoic acid derivative, like 4-fluorobenzoyl chloride. nih.gov This approach allows for significant diversity. For instance, a library of analogs can be generated by varying the substituents on the benzoyl ring or by replacing the 3-methylpiperazine with other substituted piperazines. nih.govmdpi.com

Table 1: Key Synthetic Strategies for Piperazine Analog Libraries

| Synthetic Method | Description | Application for Analogs |

|---|---|---|

| Nucleophilic Acyl Substitution | Reaction of a piperazine amine with an acyl halide (e.g., 4-fluorobenzoyl chloride). | Primary route for creating benzoylpiperazine derivatives. Easily adaptable by changing either the piperazine or the benzoyl chloride component. nih.gov |

| Reductive Amination | Formation of an N-alkyl bond by reacting an amine with a carbonyl compound in the presence of a reducing agent. | Useful for adding diverse substituents to the second nitrogen of the piperazine ring. mdpi.com |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. | Could be employed for creating N-aryl piperazine analogs, expanding structural diversity. nih.gov |

| Click Chemistry | A class of rapid, high-yield reactions, such as the copper-catalyzed azide-alkyne cycloaddition. | Can be used to append complex molecular tags or linkers to the piperazine scaffold for creating bifunctional molecules or probes. nih.govnih.gov |

Discovery of New Biological Targets and Mechanisms of Action

While the initial interest in this compound and its analogs may stem from a specific biological activity, its structural motifs are present in compounds that interact with a wide array of biological targets. Future research should aim to systematically screen this compound and its derivatives against diverse panels of receptors, enzymes, and ion channels to uncover novel therapeutic applications.

Derivatives of the core benzoylpiperazine structure have demonstrated a remarkable range of biological activities. For example, structurally related compounds have shown potential as:

Sigma-1 (σ1) Receptor Ligands: A derivative, 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, was identified as a potent and highly selective ligand for the σ1 receptor, a target implicated in neurological disorders like Alzheimer's disease. nih.govresearchgate.net

Anticancer Agents: Series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives have exhibited significant cytotoxic activity against a variety of human cancer cell lines, including those from liver, breast, and colon cancers. nih.govresearchgate.net Other phenylpiperazine derivatives have been investigated as inhibitors of Topoisomerase II, a key enzyme in cancer chemotherapy. nih.gov

Central Nervous System (CNS) Agents: The piperazine scaffold is a cornerstone in CNS drug discovery. Related compounds have been found to act as serotonin (B10506) and dopamine (B1211576) reuptake inhibitors or to bind to 5-HT1A, D2, and α1B receptors, suggesting potential applications as anxiolytics or antidepressants. evitachem.comnih.gov

Enzyme Inhibitors: Structural optimization of related piperidine (B6355638) and piperazine compounds has led to the development of potent inhibitors for enzymes like monoacylglycerol lipase (B570770) (MAGL), a target for various pathological conditions, including cancer. nih.gov

Future research should involve broad-based phenotypic screening to identify unexpected activities, followed by target deconvolution to pinpoint the specific molecular mechanism. This unbiased approach could reveal entirely new therapeutic avenues for this chemical class.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel analogs of this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to build predictive models, accelerating the discovery process and reducing reliance on costly and time-consuming experimental screening.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained to predict the biological activity, pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion), and potential toxicity of virtual compounds before they are synthesized. This allows chemists to prioritize the most promising candidates.

Generative Design: AI models can design novel molecular structures de novo that are optimized for a specific biological target and desired property profile. This can help explore novel chemical space beyond what a human chemist might intuitively design.

In Silico Screening and Docking: Molecular docking studies, often enhanced by machine learning, can simulate how a compound binds to its biological target. nih.govmdpi.com This provides insights into the key interactions driving potency and selectivity, guiding the rational design of more effective analogs. nih.gov For example, computational design efforts have been successfully used to develop novel inhibitors for targets like the Epidermal Growth Factor Receptor (EGFR). rsc.org

Exploration of Radioligand Applications in Molecular Imaging Research

The 4-fluorobenzoyl moiety makes this compound and its analogs particularly attractive for development as radioligands for Positron Emission Tomography (PET) imaging. The fluorine atom can be substituted with the positron-emitting isotope Fluorine-18 ([¹⁸F]), a workhorse radionuclide in clinical and preclinical PET.

PET imaging allows for the non-invasive visualization and quantification of biological targets in living subjects. A successful PET radioligand based on this scaffold would enable researchers to:

Study Target Distribution: Map the location and density of a specific biological target (e.g., a receptor or enzyme) in the brain or other organs.

Investigate Disease States: Compare target levels in healthy individuals versus those with a disease, potentially leading to new diagnostic tools or a better understanding of pathology.

Facilitate Drug Development: Confirm that a new drug engages its target in the brain at clinically relevant doses (target engagement studies).

A compelling precedent exists in the literature: a radiolabeled analog, [¹⁸F]1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine, was successfully developed as a PET tracer for imaging σ1 receptors in the brain. nih.govresearchgate.net This radioligand demonstrated high brain uptake and specific binding, and was used to show differences in receptor levels in a mouse model of Alzheimer's disease. nih.govresearchgate.net Similarly, other piperazine-containing molecules have been labeled with isotopes like Carbon-11 or Fluorine-18 to create PET imaging agents for cancer-related targets such as EGFR, ALK, and Fibroblast Activation Protein (FAP). nih.govresearchgate.net

Future work should focus on synthesizing [¹⁸F]-labeled versions of this compound analogs that show high affinity and selectivity for a specific biological target. Preclinical evaluation in animal models would be necessary to assess their potential as imaging agents, paying close attention to factors like brain penetration, metabolic stability, and specific-to-nonspecific binding ratios. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3-methylpiperazine |

| 4-fluorobenzoyl chloride |

| 1-(4-Fluoro-3-methylbenzyl)piperazine |

| 1-(4-Fluorobenzyl)-4-[(tetrahydrofuran-2-yl)methyl]piperazine |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine |

| Carbon-11 |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(4-Fluorobenzoyl)-3-methylpiperazine?

- Methodological Answer : The synthesis typically involves benzoylation of 3-methylpiperazine using 4-fluorobenzoyl chloride. A two-step approach is recommended:

Acylation : React 3-methylpiperazine with 4-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DCM or THF) under inert conditions. Use a base like triethylamine to neutralize HCl byproducts .

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Monitor reaction progress using TLC (2:1 hexane/ethyl acetate).

- Key Considerations : Optimize stoichiometry (1:1 molar ratio) and reaction time (6–8 hours at room temperature) to minimize side products like di-acylated derivatives.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the fluorobenzoyl aromatic protons (δ 7.8–7.2 ppm), piperazine methyl group (δ 2.3–2.5 ppm), and N-CH₂ protons (δ 3.5–3.7 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~168 ppm, while the fluorinated aromatic carbons show splitting due to J-coupling .

- IR : Confirm the C=O stretch at ~1650–1700 cm⁻¹ and C-F stretch at ~1220 cm⁻¹ .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ peaks matching the molecular weight (C₁₂H₁₅FN₂O: 234.11 g/mol).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Storage : Keep in a desiccator at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis or oxidation.

- Spill Management : Absorb with vermiculite and dispose as hazardous waste. Avoid contact with skin; wash immediately with soap and water .

Advanced Research Questions

Q. How to design experiments evaluating its biological activity (e.g., apoptosis induction)?

- Methodological Answer :

- Cell Lines : Use neuroblastoma models (e.g., SH-SY5Y) based on structural analogs like iso-H-7, which showed p53-dependent apoptosis .

- Assays :

- MTT/PI Staining : Measure viability and necrosis.

- Western Blot : Assess caspase-3/9 activation and Bcl-2/Bax ratios.

- Dose Optimization : Test 1–100 µM concentrations; include staurosporine as a positive control .

- Controls : Use vehicle (DMSO ≤0.1%) and validate results with siRNA-mediated p53 knockdown.

Q. How to resolve contradictions in reported biological activity across studies?

- Methodological Answer :

- Variable Analysis :

- Cell Line Variability : Test across multiple lines (e.g., SH-SY5Y vs. LA-N-5) to assess tissue-specific effects .

- Solubility : Pre-solubilize in DMSO and dilute in culture media to avoid aggregation.

- Data Normalization : Use internal standards (e.g., β-actin for Western blots) and replicate experiments (n ≥ 3).

- Meta-Analysis : Compare structural analogs (e.g., fluorobenzoyl vs. sulfonyl derivatives) to identify SAR trends .

Q. What methodologies assess its stability and solubility under physiological conditions?

- Methodological Answer :

- Stability Studies :

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures.

- Solubility :

- Shake-Flask Method : Measure equilibrium solubility in PBS, DMSO, and simulated gastric fluid.

- LogP Determination : Use octanol/water partitioning; predicted LogP ≈ 2.1 (via ChemDraw).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products